molecular formula C11H15BO3 B3049526 4-Butanoyl-2-methylphenylboronic acid CAS No. 2096334-25-5

4-Butanoyl-2-methylphenylboronic acid

Cat. No.: B3049526
CAS No.: 2096334-25-5
M. Wt: 206.05
InChI Key: OJQKTRNPPRSVKD-UHFFFAOYSA-N
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Description

4-Butanoyl-2-methylphenylboronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butanoyl group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

4-Butanoyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, and the organic groups that participate in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds . On a molecular level, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, in which it is used, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanoyl-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylacetophenone with a boronic acid derivative under palladium-catalyzed conditions. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-2-methylacetophenone and a boronic acid derivative.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: A base like potassium carbonate (K2CO3) is used to facilitate the reaction.

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Butanoyl-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

4-Butanoyl-2-methylphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

4-Butanoyl-2-methylphenylboronic acid is unique due to the presence of both a butanoyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This structural uniqueness makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective.

Properties

IUPAC Name

(4-butanoyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-3-4-11(13)9-5-6-10(12(14)15)8(2)7-9/h5-7,14-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQKTRNPPRSVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)CCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238574
Record name Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-25-5
Record name Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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